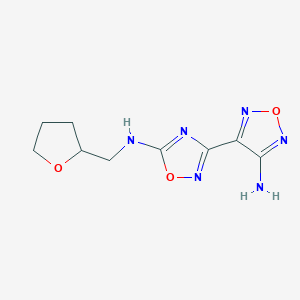![molecular formula C17H11ClN4O3S B11470812 6-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11470812.png)
6-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolothiadiazole core through cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds.
Substitution Reactions: Introduction of the benzodioxole and chloromethoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the triazolothiadiazole ring or the chloromethoxyphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution could introduce various functional groups.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology and Medicine
Pharmacology: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biochemistry: Study of its interactions with biological macromolecules like proteins and nucleic acids.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Environmental Science: Application in the detection and removal of pollutants.
作用机制
The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Benzodioxoles: Compounds with the benzodioxole moiety but different attached groups.
Chloromethoxyphenyl Derivatives: Compounds with the chloromethoxyphenyl group but different core structures.
Uniqueness
The uniqueness of 6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C17H11ClN4O3S |
|---|---|
分子量 |
386.8 g/mol |
IUPAC 名称 |
6-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11ClN4O3S/c1-23-12-5-3-10(18)7-11(12)15-19-20-17-22(15)21-16(26-17)9-2-4-13-14(6-9)25-8-24-13/h2-7H,8H2,1H3 |
InChI 键 |
MCQUFGSOSNXLBB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470732.png)

![7-{[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11470745.png)
acetic acid](/img/structure/B11470750.png)
![6-(3,5-dimethylphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11470762.png)
![3-{5-[2-(4-Fluorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B11470784.png)
![ethyl 2-[(4-bromophenyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B11470788.png)
![N-[2-(4-fluorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470794.png)
![3-(4-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11470801.png)
![4-(4-methoxyphenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470805.png)
![8-amino-2-(methylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11470808.png)
![7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470811.png)
![Dimethyl 2-[2-(benzylamino)-1-chloro-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11470820.png)
![Ethyl 2-propyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11470822.png)
